Fmoc-D-Lys(Teoc)-OH

Orthogonal Protection Strategy SPPS Selective Deprotection

Researchers need orthogonal protecting groups and D-amino acids for stable peptide drug carriers and complex SPPS. Generic Boc or L-enantiomer substitutes fail due to acid lability or rapid proteolysis. - **Core advantage**: Fmoc/Teoc orthogonal removal (Fmoc: base; Teoc: fluoride ions) - Teoc stable during Fmoc deprotection cycles. - **Critical for**: All-D peptides, poly(D-lysine) scaffolds resistant to lysosomal degradation (vs. poly(L-lysine) hydrolysis). - **Supply**: ≥99% HPLC purity from cGMP-compliant production; amine-free packaging. Global stock.

Molecular Formula C27H36N2O6Si
Molecular Weight 512.678
CAS No. 198545-00-5
Cat. No. B599424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys(Teoc)-OH
CAS198545-00-5
Molecular FormulaC27H36N2O6Si
Molecular Weight512.678
Structural Identifiers
SMILESC[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1
InChIKeyOPNHWQULKLODEU-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Lys(Teoc)-OH: Orthogonal D-Lysine Building Block


Fmoc-D-Lys(Teoc)-OH (CAS 198545-00-5) is a doubly protected D-lysine derivative specifically engineered for solid-phase peptide synthesis (SPPS) . It features an Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine and a Teoc (2-(trimethylsilyl)ethoxycarbonyl) group on the ε-amine, which are designed to be orthogonally removable [1]. With a molecular weight of 512.7 g/mol, the compound is commercially available from specialty suppliers with reported purity levels of ≥95% to ≥99% (HPLC, TLC) [2]. The D-configuration is critical for generating peptides with enhanced proteolytic stability compared to their L-counterparts [3].

Orthogonal Fmoc/Teoc protection for SPPS selective deprotection workflows
D-configuration for proteolytic stability research and chiral peptide assembly
Supplier-reported purity ≥95–99% (HPLC, TLC); review lot-specific COA

Fmoc-D-Lys(Teoc)-OH: Why Analogs Fail


Generic substitution with Fmoc-D-Lys(Boc)-OH or Fmoc-L-Lys(Teoc)-OH fails due to orthogonal compatibility and stereochemical constraints. The Boc group is acid-labile, precluding its use in acid-sensitive synthetic sequences where the Teoc group remains stable . Furthermore, substituting the L-enantiomer (Fmoc-L-Lys(Teoc)-OH) for the D-enantiomer yields peptides with drastically different biological half-lives; poly(D-lysine) conjugates are resistant to enzymatic degradation, whereas poly(L-lysine) is rapidly hydrolyzed in biological systems [1].

Target
Substitute
Fmoc-D-Lys(Teoc)-OH
Teoc stable to acid and hydrogenolysis; orthogonal removal with fluoride
Fmoc-D-Lys(Boc)-OH
Boc acid-labile; may not be compatible with acid-sensitive sequences requiring Teoc stability
D-enantiomer
Reported poly(D-lysine) resists enzymatic degradation in cellular models
Fmoc-L-Lys(Teoc)-OH
L-enantiomer yields poly(L-lysine) rapidly hydrolyzed in biological systems; stability profile may differ

Fmoc-D-Lys(Teoc)-OH Orthogonality & Stability Evidence


Fmoc/Teoc vs. Boc/Teoc Orthogonal Selectivity

The Fmoc/Teoc combination demonstrates significantly higher orthogonality than the Boc/Teoc combination. In a direct head-to-head study, treatment with liquid ammonia cleaved the Fmoc group from Fmoc/Teoc-protected peptides without significant Teoc loss, even at a 3:1 Fmoc/Teoc ratio. In contrast, acid treatment of Boc/Teoc peptides showed Teoc retention only at low (1:1 or 2:1) Teoc/Boc ratios [1][2]. This provides a wider operational window for sequential deprotection.

Fmoc/Teoc vs. Boc/Teoc
Head-to-head
Teoc retained without loss when Fmoc removed (liquid NH3) even at 3:1 Fmoc/Teoc ratio
Supports wider deprotection window review
Boc/Teoc required 1:1 or 2:1 Teoc/Boc ratio under acid conditions
Orthogonal Protection Strategy SPPS Selective Deprotection Fmoc Chemistry

D- vs. L-Lysine Proteolytic Stability

The D-lysine core of this building block confers a critical biological stability advantage. The foundational 1989 study establishes that poly(D-lysine) is taken up by cells but not degraded, whereas poly(L-lysine) is rapidly hydrolyzed [1]. This difference is fundamental for designing macromolecular drug carriers requiring extended circulation or intracellular persistence.

D- vs. L-Lysine Stability
Head-to-head
Poly(D-lysine): cellular uptake, not degraded. Poly(L-lysine): rapidly hydrolyzed.
Reported proteolytic resistance context
In vitro tumor cell uptake model
Drug Conjugates Proteolytic Stability D-Amino Acids Polymer Therapeutics

Fmoc/Cbz/Teoc vs. Boc/Cbz/Teoc Orthogonality

In the context of multi-step orthogonal synthesis, the Fmoc/Cbz/Teoc triad is quantitatively validated as superior to the Boc/Cbz/Teoc triad. This conclusion stems from the demonstrated higher orthogonality of Fmoc/Teoc compared to Boc/Teoc under the tested cleavage conditions [1][2].

Fmoc/Cbz/Teoc vs. Boc/Cbz/Teoc
Head-to-head
Fmoc/Cbz/Teoc triad reported superior (ranked higher) to Boc/Cbz/Teoc based on orthogonal deprotection data
Supports orthogonal strategy selection
Based on Nα-Fmoc-tri-lysine derivative synthesis
Orthogonal Protecting Groups Peptide Conjugates Synthetic Methodology

Fmoc/Teoc Stability Under Hydrogenolysis

Both Fmoc and Teoc protecting groups are stable under catalytic hydrogenolysis conditions [1][2]. This shared stability profile contrasts with other protecting groups (e.g., Cbz) which are cleaved under these conditions, allowing for the selective removal of benzyl-based protections while leaving the Fmoc and Teoc groups intact on the lysine residue.

Hydrogenolysis Stability
Reported
Both Fmoc and Teoc groups stable under catalytic hydrogenolysis; Cbz group labile
Supports orthogonal deprotection design
Enables selective Cbz removal without lysine side-chain exposure
Hydrogenolysis Fmoc Stability Teoc Stability Orthogonality

Fmoc-D-Lys(Teoc)-OH Application Scenarios


Non-Degradable Macromolecular Drug Conjugates

Based on the established stability of poly(D-lysine) [1], Fmoc-D-Lys(Teoc)-OH is the definitive building block for synthesizing polymeric drug carriers where the scaffold must resist lysosomal degradation. This is critical for delivering therapeutic payloads that require prolonged intracellular presence or for studying the impact of non-degradable carriers on cellular trafficking, as opposed to the rapidly degraded poly(L-lysine) alternative.

Orthogonal SPPS of Branched and Cyclic Peptides

The superior orthogonality of the Fmoc/Teoc combination, proven by its selective deprotection at a 3:1 Fmoc/Teoc ratio compared to the acid-labile Boc/Teoc pair [2], makes this compound essential for Fmoc-SPPS of branched peptides, cyclic peptides, and lysine-containing conjugates requiring multiple sequential deprotection steps. It allows for high-fidelity synthesis where the ε-amine must remain protected during global or N-terminal deprotections.

Stereochemically Pure D-Peptide Synthesis

This building block is required for the solid-phase synthesis of all-D peptides or mixed D/L peptides. The D-configuration confers resistance to proteolytic degradation, enhancing the biological half-life and in vivo efficacy of therapeutic leads or diagnostic probes [1]. Procurement of the D-enantiomer is non-negotiable for these applications, as substituting the L-form (Fmoc-L-Lys(Teoc)-OH) would yield a product with a fundamentally different stability profile.

TBAF-Mediated Teoc Removal for Lysine Functionalization

The Teoc group's unique sensitivity to fluoride ions (e.g., TBAF) provides a highly specific, non-acidic, non-hydrogenolytic deprotection step [3]. This orthogonal lability is leveraged for 'side-specific derivatization' strategies, such as TFA-mediated in situ cyclizations that rely on the intermediate formation of aspartimides, as well as for introducing site-specific labels or modifications onto the ε-amine of a resin-bound peptide before final cleavage.

Application
Selection Property
Validation Focus
Macromolecular carrier stability studies
D-configuration proteolytic resistance context
Intracellular persistence and degradation model review
Orthogonal SPPS of branched/cyclic peptides
Fmoc/Teoc orthogonal selectivity profile
Sequential deprotection fidelity under Fmoc cleavage conditions
D-peptide stereochemical control
D-enantiomer identity verification
Proteolytic resistance in model systems and chiral assembly
TBAF-mediated ε-amine deprotection
Teoc fluoride-ion sensitivity
Site-specific modification without acid/hydrogenolysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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